- Dual Catalyst System for Asymmetric Alternating Copolymerization of Carbon Dioxide and Cyclohexene Oxide with Chiral Aluminum Complexes: Lewis Base as Catalyst Activator and Lewis Acid as Monomer Activator, Macromolecules (Washington, 2012, 45(20), 8172-8192

Cas no 93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester)

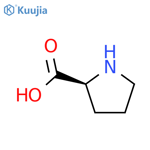

93423-88-2 structure

Nom du produit:(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

Numéro CAS:93423-88-2

Le MF:C9H15NO4

Mégawatts:201.219702959061

MDL:MFCD12144841

CID:801348

PubChem ID:11084871

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Propriétés chimiques et physiques

Nom et identifiant

-

- (S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate

- Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate

- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-EHTYL-2-METHYL ESTER

- 1,2-Pyrrolidinedicarboxylicacid, 1-ethyl 2-methyl ester, (2S)-

- 1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate

- (S)-N-(ethyoxycarbonyl)proline methyl ester

- (S)-propline-N-ethyl carbamate methyl ester

- 1-ethyl methyl (S)-pyrrolidine-1,2-dicarboxylate

- N-(Ethoxycarbonyl)-(S)-(-)-proline methyl ester

- N-(ethyloxycarbonyl)-(L)-proline methyl ester

- S-(-)-N-ethoxycarbonyl-proline methyl ester

- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (2S)-

- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-ETHYL-2-METHYL ESTER

- 6851AJ

- AB24980

- AX8044670

- 423P882

- Me

- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (S)- (ZCI)

- (2S)-1,2-Pyrrolidinedicarboxylic acid 1-ethyl 2-methyl ester

- (S)-N-(Ethoxycarbonyl)proline methyl ester

- N-(Ethoxycarbonyl)-(S)-proline methyl ester

- N-Ethoxycarbonyl-L-proline methyl ester

- L

- AS-31160

- AKOS015961305

- SCHEMBL5499151

- CHEMBL388926

- 1-ETHYL 2-METHYL (2S)-PYRROLIDINE-1,2-DICARBOXYLATE

- AC-13585

- MFCD06410843

- 93423-88-2

- Methyl(S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate

- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

-

- MDL: MFCD12144841

- Piscine à noyau: 1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1

- La clé Inchi: YCWGTZNCRJOYQK-ZETCQYMHSA-N

- Sourire: C(N1CCC[C@H]1C(=O)OC)(=O)OCC

Propriétés calculées

- Qualité précise: 201.10000

- Masse isotopique unique: 201.10010796g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 4

- Complexité: 229

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.9

- Surface topologique des pôles: 55.8

Propriétés expérimentales

- Couleur / forme: No data avaiable

- Dense: 1.2±0.1 g/cm3

- Point de fusion: No data available

- Point d'ébullition: 249.3℃ at 760 mmHg

- Point d'éclair: 104.6℃

- Indice de réfraction: 1.478

- Le PSA: 55.84000

- Le LogP: 0.71820

- Pression de vapeur: No data available

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Informations de sécurité

- Mot signal:warning

- Description des dangers: H303+H313+H333

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:Stockage à 4 ° C, - 4 ° c est mieux

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850504-1g |

Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |

93423-88-2 | ≥97% | 1g |

¥860.40 | 2022-01-10 | |

| Chemenu | CM198635-5g |

(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 5g |

$400 | 2021-06-09 | |

| abcr | AB451143-250mg |

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; . |

93423-88-2 | 250mg |

€142.10 | 2025-02-13 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013368-0.1g |

Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |

93423-88-2 | >97% | 0.1g |

¥351.0 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-1g |

1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 1g |

¥1123.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-100mg |

1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 100mg |

¥382.0 | 2024-04-15 | |

| 1PlusChem | 1P003RZW-250mg |

(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 97% | 250mg |

$113.00 | 2025-03-21 | |

| Aaron | AR003S88-1g |

(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 97% | 1g |

$149.00 | 2025-01-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-250mg |

1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 250mg |

¥446.0 | 2024-04-15 | |

| eNovation Chemicals LLC | D690547-5g |

Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |

93423-88-2 | >97% | 5g |

$495 | 2025-02-18 |

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium carbonate ; 30 min, 5 °C; 12 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol

Référence

- Convenient method for the synthesis of N-(ethyloxycarbonyl) ester derivatives from amino acids, Synthetic Communications, 1995, 25(10), 1523-30

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; overnight, 0 °C → rt

Référence

- Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst, Organic & Biomolecular Chemistry, 2009, 7(2), 229-231

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

Référence

- Catalytic asymmetric synthesis of optically active α-halo-carbonyl compounds, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium carbonate

1.2 Solvents: Methanol

1.2 Solvents: Methanol

Référence

- Enantiopure erythro- and threo-1-aryl-1-[2-pyrrolidinyl]methanols: synthesis from L-proline, Tetrahedron: Asymmetry, 2005, 16(5), 1055-1060

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C → rt

Référence

- Diaryl-2-pyrrolidinemethanols catalyzed enantioselective epoxidation of α,β-enones: new insight into the effect of structural modification of the catalyst on reaction efficiency, Tetrahedron, 2006, 62(52), 12264-12269

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium carbonate ; 2 h, rt; 1 h, rt

1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified

1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified

Référence

- Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalyst, Chinese Journal of Chemistry, 2009, 27(6), 1137-1140

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 0 °C; 30 min, 0 °C; 4 h, 0 °C; 12 h, rt

Référence

- Towards a General Understanding of Carbonyl-Stabilized Ammonium Ylide-Mediated Epoxidation Reactions, Chemistry - A European Journal, 2016, 22(32), 11422-11428

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium carbonate ; rt; rt → 0 °C; 2 h, 0 °C

Référence

- Synthesis and application of a functionalized resin for flow injection/F AAS copper determination in waters, Talanta, 2005, 67(1), 121-128

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol

Référence

- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A, 2007, , 68(9),

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 7.5 h, 0 °C → rt

Référence

- Chiral aminophosphines as catalysts for enantioselective double-Michael indoline syntheses, Molecules, 2012, 17, 5626-5650

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol

Référence

- Diastereospecific synthesis of (S,S)-2-substituted-4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes, Heteroatom Chemistry, 2003, 14(1), 42-45

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

1.2 Solvents: Water

1.3 Solvents: Chloroform

1.2 Solvents: Water

1.3 Solvents: Chloroform

Référence

- Asymmetric carbonyl reduction with borane catalyzed by chiral phosphinamides derived from L-amino acid, Tetrahedron: Asymmetry, 2003, 14(1), 95-100

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Raw materials

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preparation Products

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Littérature connexe

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester) Produits connexes

- 125347-83-3(Boc-DL-proline Ethyl Ester)

- 145681-01-2(1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate)

- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)

- 167423-93-0(1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate)

- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)

- 1809638-85-4(Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide)

- 1823868-99-0(5-Oxa-2-azaspiro[3.5]non-7-ene)

- 1361689-07-7(2-(Difluoromethyl)-3,4,5-trichloropyridine)

- 2138283-13-1(methyl 3-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate)

- 879465-96-0(8-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93423-88-2)(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

Pureté:99%

Quantité:5g

Prix ($):400.0